molecular formula C15H19F3N2O2 B1454745 Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate CAS No. 896160-80-8

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

Cat. No.: B1454745
CAS No.: 896160-80-8
M. Wt: 316.32 g/mol
InChI Key: KHRNIIOICRXJME-UHFFFAOYSA-N
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Description

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is a chemical compound that features a trifluoromethyl group, a piperazine ring, and a benzoate ester. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically involves the reaction of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with trifluoromethylating agents under controlled conditions. The process may include steps such as esterification and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in pharmaceuticals. The piperazine ring may interact with various receptors and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22-2)9-13(12)15(16,17)18/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRNIIOICRXJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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